2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole
Overview
Description
2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl derivative with an oxan-4-yl precursor in the presence of a dehydrating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation may produce an oxadiazole oxide.
Scientific Research Applications
2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Materials Science: The compound is investigated for its use in the development of novel polymers and materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)oxan-4-ylmethanol
- 4-(Chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole
Uniqueness
2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-(chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c9-5-7-10-11-8(13-7)6-1-3-12-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGVEHWEDMXWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247061-97-7 | |
Record name | 2-(chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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